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Compound of Interest

Compound Name: Laxiflorin B

Cat. No.: B12375542 Get Quote

Abstract: Laxiflorin B, a naturally occurring ent-kaurane diterpenoid, has emerged as a

molecule of significant interest in oncological research. This technical guide provides a

comprehensive overview of the chemical and physical properties of Laxiflorin B, its

multifaceted mechanism of action, and detailed experimental protocols for its study. The

document is intended for researchers, scientists, and drug development professionals, offering

an in-depth resource on this promising anti-tumor agent. Laxiflorin B exhibits potent cytotoxic

activity primarily through the covalent inhibition of key signaling proteins. It acts as a selective

inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and also disrupts

microtubule dynamics by binding to β-tubulin. This dual-action mechanism leads to the

induction of mitochondria-mediated apoptosis, making it a compelling candidate for further

therapeutic development.

Chemical and Physical Properties
Laxiflorin B is a 6,7-seco-ent-kauranoid diterpenoid isolated from the leaves of Isodon

eriocalyx var. laxiflora[1]. Due to its low natural abundance, a semi-synthetic production route

from its analogue, Eriocalyxin B, has been developed to facilitate further research[2][3].

Data Presentation
The key chemical and physical properties of Laxiflorin B are summarized in the table below.
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Property Value Source

Molecular Formula C₂₀H₂₄O₅ MedchemExpress.com

Molecular Weight 344.1624 g/mol [2][3]

Physical State
Not explicitly stated; a natural

compound.

Solubility

Liposoluble; low solubility in

normal saline. A more water-

soluble prodrug, Laxiflorin B-

Ala, has been synthesized for

in vivo use.

[2]

Melting Point Not available.

CAS Number 165337-71-3 MedchemExpress.com

Spectral Data: Detailed ¹H and ¹³C NMR spectral data for Laxiflorin B have been

characterized and are available in the supplementary materials of published research[2][3].

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been

utilized to confirm the molecular weight and investigate its covalent interactions with target

proteins[2][3]. The α,β-unsaturated carbonyl group in the D ring of Laxiflorin B is a key

structural feature responsible for its covalent binding and anti-tumor activity[1].

Mechanism of Action and Signaling Pathways
Laxiflorin B exerts its anti-cancer effects through multiple mechanisms, primarily by targeting

key proteins involved in cell proliferation and survival.

Inhibition of the ErbB/MAPK Signaling Pathway
Laxiflorin B is a novel, selective covalent inhibitor of ERK1/2, which are critical kinases in the

ErbB signaling pathway[2]. Ectopic activation of this pathway is a known driver in various

cancers, including non-small-cell lung cancer (NSCLC)[2].

Laxiflorin B covalently binds to specific cysteine residues within the ATP-binding pocket of

ERK1 (Cys-183) and the corresponding Cys-166 in ERK2, thereby blocking their kinase
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activity[2][3]. This inhibition prevents the phosphorylation of downstream substrates like RSK

and leads to a reduction in the phosphorylation of the pro-apoptotic protein BAD[2].

Unphosphorylated BAD then translocates to the mitochondria to initiate apoptosis in a

caspase-7 and -9 dependent manner[2].

Furthermore, the inhibition of ERK1/2 by Laxiflorin B leads to the downregulation of

amphiregulin (AREG) and epiregulin (EREG), which are ligands for the epidermal growth factor

receptor (EGFR)[2][4]. This creates a positive feedback loop, further suppressing the ErbB

signaling cascade[2][4].
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Laxiflorin B inhibits the ErbB/MAPK signaling pathway.

Disruption of Microtubule Integrity
In addition to its effects on the ERK pathway, Laxiflorin B has been shown to target β-tubulin

(TUBB)[1]. It covalently binds to cysteine residues Cys239 and Cys354 within the colchicine-

binding site of β-tubulin[1]. This interaction disrupts the integrity and structure of microtubules,

which are essential for cell division, intracellular transport, and maintenance of cell shape. The

disruption of microtubule dynamics ultimately contributes to the anti-proliferative and pro-

apoptotic effects of Laxiflorin B, particularly in triple-negative breast cancer (TNBC) cells[1].

Key Experimental Protocols
The following sections detail the methodologies for key experiments used in the

characterization of Laxiflorin B.

Semi-synthesis of Laxiflorin B from Eriocalyxin B
Due to its very low natural yield (0.00061% from dried leaves), a semi-synthetic approach is

employed for its production[2][3].

Oxidative Cleavage: The process starts with the oxidative cleavage of the C6–C7 carbon-

carbon bond of Eriocalyxin B. This is achieved by treating a refluxing solution of Eriocalyxin

B in dichloromethane (DCM) with Dess–Martin periodinane, which oxidizes the vicinal diols

at C6-C7 to an aldehyde[2][3].

Selective Reduction: The resulting aldehyde functional group is then selectively reduced

using sodium borohydride (NaBH₄) under acidic conditions[2][3].

Purification: The final product, Laxiflorin B, is purified using column chromatography. This

semi-synthetic route achieves a total yield of approximately 70%[3].

Cell Viability and Apoptosis Assays
The anti-cancer efficacy of Laxiflorin B is commonly assessed in various cancer cell lines,

such as the NSCLC cell lines PC9, HCC827, and H1650[2][3].
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Cell Viability Assay: The dose-dependent inhibition of cell growth by Laxiflorin B is

measured using assays such as the Cell Counting Kit-8 (CCK-8) assay. Cells are treated

with varying concentrations of Laxiflorin B for a specified period (e.g., 48 hours) before the

assay is performed[2].

Clonogenic Assay: To assess long-term effects on cell proliferation, 2-D clonogenic assays

are performed. Cells are treated with Laxiflorin B and allowed to grow for 2-3 weeks to form

colonies, which are then stained and counted[3].

Apoptosis Analysis by Flow Cytometry: Apoptosis induction is quantified by flow cytometry.

Cells are treated with Laxiflorin B for 48 hours, then stained with Annexin V and Propidium

Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic cells[2][3].

Western Blot Analysis of Apoptotic Markers: To confirm the apoptotic pathway, western

blotting is used to detect the expression levels of key apoptosis-related proteins. Following

treatment with Laxiflorin B, cell lysates are analyzed for the presence of cleaved caspases

(e.g., caspase-7, caspase-9) and cleaved poly(ADP-ribose) polymerase (PARP)[2].

Target Identification and Binding Verification
Biotin Pull-Down Assay: To identify the direct binding targets of Laxiflorin B, biotinylated

analogues of the compound are synthesized. These probes are incubated with cell lysates,

and the protein-probe complexes are pulled down using streptavidin-coated beads. The

bound proteins are then identified by western blotting, which has shown that Laxiflorin B
binds to ERK1/2 with high affinity[2][3].

Co-immunoprecipitation (Co-IP): To determine if Laxiflorin B affects protein-protein

interactions, Co-IP assays are performed. For instance, to investigate the MEK-ERK

interaction, cells are treated with Laxiflorin B, and then MEK1/2 are immunoprecipitated.

The co-precipitated ERK1/2 are detected by western blotting, demonstrating that Laxiflorin
B blocks the interaction between MEK1 and ERK1[2][3].

Mass Spectrometry (MS) Analysis: To identify the specific covalent binding sites, HEK293T

cells overexpressing a Flag-tagged ERK1 fusion protein are incubated with Laxiflorin B. The

ERK1 protein is then purified, digested, and analyzed by HPLC-MS/MS. This has revealed

that Laxiflorin B covalently binds to Cys-183 of ERK1[2][3].
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In Vivo Xenograft Mouse Model
To evaluate the in vivo efficacy of Laxiflorin B, a xenograft model using immunodeficient mice

is employed[1][2].

Prodrug Formulation: Due to its poor water solubility, a prodrug, Laxiflorin B-Ala, is

synthesized by modifying the C-6 hydroxyl group with alanine. This increases solubility and

allows for intraperitoneal injection[2][3]. This ester is hydrolyzed by plasma esterases to

release the active Laxiflorin B in vivo[3].

Tumor Implantation: Female nude mice are subcutaneously injected with cancer cells (e.g.,

PC9 NSCLC cells) to establish tumors[2].

Treatment and Monitoring: Once tumors reach a certain volume (e.g., 50 mm³), mice are

treated daily with intraperitoneal injections of Laxiflorin B-Ala (at doses such as 5, 10, and

20 mg/kg) or a vehicle control. Tumor volume and mouse body weight are measured every

two days[1][2].

Endpoint Analysis: After a treatment period of about 3 weeks, the mice are euthanized, and

the tumors are harvested, weighed, and analyzed by immunohistochemistry for biomarkers

such as phospho-RSK, Ki-67, AREG, and EREG[1].
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Experimental workflow for the in vivo xenograft mouse model.
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Conclusion
Laxiflorin B is a potent natural compound with significant anti-tumor properties, underpinned

by a dual mechanism of action involving the inhibition of the ERK1/2 signaling pathway and the

disruption of microtubule dynamics. Its characterization has been supported by a range of

advanced analytical and biological techniques. While its low natural abundance and poor water

solubility present challenges, the development of a semi-synthetic route and water-soluble

prodrugs paves the way for further preclinical and potentially clinical investigation. The detailed

understanding of its chemical properties and biological activities presented in this guide

provides a solid foundation for future research aimed at harnessing the therapeutic potential of

Laxiflorin B in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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